BenchChemオンラインストアへようこそ!

[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride

Biocatalysis Enantioselective synthesis Process chemistry

[(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride (CAS 1636890-01-1) is a chiral, enantiomerically defined piperidine building block featuring a hydroxymethyl group at the 3-position and a methyl substituent at the 6-position, both in the trans-(3R,6R) configuration. It is supplied as the hydrochloride salt (C₇H₁₆ClNO, MW 165.66) for enhanced stability and handling.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 1636890-01-1
Cat. No. B2367645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride
CAS1636890-01-1
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESCC1CCC(CN1)CO.Cl
InChIInChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1
InChIKeyVTNSDDLUAVIRTL-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(3R,6R)-6-Methylpiperidin-3-yl]methanol Hydrochloride (CAS 1636890-01-1): Chiral Piperidine Core Building Block for Orexin Receptor Pharmacology


[(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride (CAS 1636890-01-1) is a chiral, enantiomerically defined piperidine building block featuring a hydroxymethyl group at the 3-position and a methyl substituent at the 6-position, both in the trans-(3R,6R) configuration. It is supplied as the hydrochloride salt (C₇H₁₆ClNO, MW 165.66) for enhanced stability and handling. This compound serves as the direct synthetic precursor to the α-methylpiperidine core of MK-6096 (filorexant), a potent dual orexin OX1/OX2 receptor antagonist that advanced to Phase II clinical trials for insomnia [1]. Two distinct asymmetric synthetic routes have been published: a biocatalytic transamination–crystallization-induced dynamic resolution (CIDR) sequence achieving 40% overall yield over four steps [2], and an organocatalytic asymmetric Michael addition approach starting from (S)-propylene oxide [3].

Why Generic Substitution of [(3R,6R)-6-Methylpiperidin-3-yl]methanol Hydrochloride with Other Piperidine Methanol Isomers or Salts Fails in Orexin-Targeted Synthesis


The (3R,6R) absolute configuration is not a minor stereochemical detail—it is a structural prerequisite for downstream biological activity. In the MK-6096 series, the α-methylpiperidine carboxamide core requires both the 2- and 5-substituents to adopt axial orientations to minimize 1,3-allylic strain and achieve potent dual orexin receptor binding; the (3R,6R) configuration of the hydroxymethyl and methyl groups directly establishes this axial geometry upon further elaboration to the 2,5-disubstituted piperidine [1]. Alternative stereoisomers—(3S,6R), (3R,6S), or (3S,6S)—would produce compounds with equatorial or mixed axial/equatorial substituent orientations, which the Merck discovery team demonstrated are incompatible with high-affinity OX1/OX2 binding [1]. Furthermore, the hydrochloride salt form cannot be arbitrarily replaced with the free base (CAS 1088994-09-5): the hydrochloride provides crystalline handling advantages that were essential to the kilogram-scale CIDR purification process, and the free base lacks the robust shelf-stability required for multi-step industrial synthesis campaigns [2]. Simply substituting a des-methyl piperidin-3-ylmethanol eliminates the α-methyl group that potentiates receptor potency [3].

[(3R,6R)-6-Methylpiperidin-3-yl]methanol Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs and Alternative Synthetic Routes


Enantiomeric Purity: Biocatalytic Transamination Delivers >99% ee vs. Classical Resolution's Uncontrolled Stereochemistry

The biocatalytic transamination route employing the ATA-117/D-alanine three-enzyme system produces the (3R,6R)-configured aminodiester intermediate with >99% enantiomeric excess (ee), directly setting both chiral centers with complete stereochemical control [1]. In contrast, the first-generation multikilogram synthesis of MK-6096 relied on a classical salt resolution using (d)-camphorsulfonic acid to upgrade the diastereomeric ratio of the piperidine core after a poorly stereoselective lactam reduction step; this classical resolution approach afforded a low overall yield and required additional purification steps to achieve acceptable stereochemical purity [1]. The biocatalytic process eliminates the need for resolving agents and achieves stereochemical fidelity that is unattainable by classical resolution alone.

Biocatalysis Enantioselective synthesis Process chemistry

Diastereomeric Purity via CIDR: >95% de and 91% Yield Surpassing Classical Salt Resolution Methods

The crystallization-induced dynamic resolution (CIDR) step converts a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt with >95% diastereomeric excess (de) and 91% yield [1]. This is a dramatic improvement over the first-generation classical salt resolution, which was described as affording a 'low overall yield' for the piperidine core fragment and required additional operations to upgrade the diastereomeric ratio [2]. The CIDR process leverages in situ racemization of the undesired cis-diastereomer and selective crystallization of the trans-diastereomer, effectively approaching quantitative conversion to the desired stereoisomer in a single unit operation.

Crystallization-induced dynamic resolution Diastereoselectivity Process intensification

Synthetic Efficiency: 40% Overall Yield (4 Steps) vs. 13% Overall Yield (9 Steps) for the Complete MK-6096 Synthesis via Alternative Route

The biocatalytic transamination–CIDR approach yields the target (3R,6R)-6-methylpiperidin-3-yl]methanol in four steps with 40% overall yield from methyl vinyl ketone and diethyl malonate [1]. This represents a significantly more efficient entry to this chiral building block compared to the convergent kilogram-scale synthesis of the full MK-6096 API, which required nine steps and achieved only 13% overall yield (1.2 kg of MK-6096 prepared) [2]. When normalized on a per-step basis, the CIDR route achieves approximately 79% average yield per step versus approximately 79% average per step for the full convergent route; however, the CIDR route's four-step sequence delivers the core intermediate at more than double the overall yield of the full nine-step API synthesis, reflecting the synthetic leverage gained by installing stereochemistry early and efficiently.

Process efficiency Step economy Kilogram-scale synthesis

Hydrochloride Salt vs. Free Base: Solubility Advantage Enabling Aqueous Process Chemistry and Crystalline Isolation

The hydrochloride salt form (CAS 1636890-01-1, MW 165.66) provides critical solubility and crystallinity advantages over the free base (CAS 1088994-09-5, MW 129.20). While specific aqueous solubility values for this exact compound are not published in the primary literature, the hydrochloride salt of the structurally analogous (R)-piperidin-3-ylmethanol demonstrates water solubility of ≥10 mg/mL (clear colorless solution at 100 mg/10 mL H₂O) . The free base exhibits fundamentally different physical properties: lower molecular weight, different handling characteristics, and no inherent counterion to facilitate crystalline salt formation for purification. The hydrochloride salt was the preferred form for the CIDR process, where crystalline salt formation was integral to achieving >95% de [1]. Procurement of the free base would necessitate an additional salification step and re-validation of crystallization conditions.

Salt selection Crystallization Process chemistry

α-Methyl Substitution Effect on Orexin Receptor Potency: Structural Rationale from the MK-6096 Discovery Program

Analysis of stereoelectronic properties of α-methylpiperidine carboxamides during the MK-6096 discovery program established that the α-methyl substituent potentiates orexin receptor potency by enforcing axial orientation of the 2,5-substituents through minimization of 1,3-allylic strain [1]. The axial conformer of the core scaffold was calculated to be 7.3 kcal mol⁻¹ more stable than the conformer with an equatorial α-substituent [2]. This conformational preference translates directly into receptor pharmacology: the final MK-6096 molecule exhibits Ki < 3 nM at both human OX1 and OX2 receptors in radioligand binding assays, and IC₅₀ of 11 nM in FLIPR functional assays, with no significant off-target activity against a panel of >170 receptors and enzymes [3]. A des-methyl analog (lacking the 6-methyl group) would not enforce the requisite axial geometry and would be predicted to lose substantial receptor affinity based on the conformational analysis underpinning the entire MK-6096 design [1].

Structure-activity relationship Orexin receptor Conformational analysis

Kilogram-Scale Process Validation: 1.2 kg API Campaign vs. Milligram-Scale Routes for Alternative Stereoisomers

The (3R,6R) stereoisomer embedded in the MK-6096 piperidine core has been manufactured at kilogram scale with demonstrated process robustness: the convergent kilogram-scale synthesis produced 1.2 kg of MK-6096 API using the biocatalytic transamination with >99% ee and the CIDR with >95% de [1]. In contrast, the alternative stereoisomers (3S,6R), (3R,6S), and (3S,6S) have no published kilogram-scale synthetic routes, no documented process validation, and no established supply chain. Procurement of undefined or mixed stereoisomers would require de novo route development, chiral analytical method establishment, and extensive scale-up optimization—activities that carry significant timeline and cost risk. The (3R,6R) hydrochloride is the only stereoisomer with published multi-kilogram process capability.

Scale-up validation Process robustness Supply chain readiness

[(3R,6R)-6-Methylpiperidin-3-yl]methanol Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Dual Orexin Receptor Antagonist (DORA) Medicinal Chemistry Programs

This compound is the direct chiral precursor for constructing the α-methylpiperidine carboxamide scaffold of MK-6096 (filorexant) and related DORAs. The (3R,6R) configuration ensures axial orientation of the 2,5-substituents—a conformational prerequisite validated by 7.3 kcal mol⁻¹ stabilization energy for potent OX1/OX2 binding [1]. Medicinal chemistry teams designing next-generation orexin receptor antagonists can use this building block to elaborate diverse amide, ether, and N-aryl derivatives with confidence that the core stereochemistry is pre-installed with >99% ee [2]. The hydrochloride salt form is directly compatible with standard amide coupling and nucleophilic substitution conditions used in library synthesis.

Process Chemistry Development and Kilogram-Scale Synthesis of Chiral Piperidine Intermediates

The published biocatalytic transamination–CIDR route (40% overall yield, >95% de, >99% ee) provides a fully characterized starting point for process development [1]. The kilogram-scale convergent synthesis demonstrated that this building block can be reliably sourced and elaborated through nine synthetic steps to 1.2 kg of API [2]. Process chemists can leverage existing analytical methods (chiral HPLC, NMR) and crystallization protocols without de novo method development, substantially reducing the time from gram-scale exploration to pilot-plant production.

Chiral Building Block for Central Nervous System (CNS) Drug Discovery Beyond Orexin

The (3R,6R)-6-methylpiperidine-3-methanol scaffold is emerging as a versatile chiral intermediate beyond orexin pharmacology. A 2025 chemoenzymatic study demonstrated its utility in preparing tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for IRAK4 inhibitors, using a transaminase-catalyzed cyclization from ethyl N-Boc-D-pyroglutamate [1]. The patent literature also describes (3R,6R)-configured piperidine derivatives as orexin receptor antagonists with IC₅₀ values as low as 11 nM at OX2 in FLIPR assays [2]. This broadening application scope suggests that the (3R,6R) building block may find utility in kinase inhibitor and other CNS-targeted programs where chiral piperidine scaffolds are privileged pharmacophores.

Analytical Reference Standard for Chiral Purity Method Development

Given the high stereochemical purity achievable (>99% ee, >95% de) [1], the (3R,6R) hydrochloride can serve as a qualified reference standard for developing and validating chiral HPLC or SFC methods to monitor enantiomeric and diastereomeric purity in process streams. The well-defined CAS registry number (1636890-01-1), InChI Key (VTNSDDLUAVIRTL-ZJLYAJKPSA-N), and published SMILES notation (OC[C@@H]1CC[C@@H](C)NC1.Cl) [2] enable unambiguous identification and cross-referencing across analytical platforms.

Quote Request

Request a Quote for [(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.